molecular formula C16H14N6O5S B2987707 methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate CAS No. 1396877-44-3

methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate

Cat. No.: B2987707
CAS No.: 1396877-44-3
M. Wt: 402.39
InChI Key: XLFHSXLERCPHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a sulfonamide group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Sulfonamide Formation: The tetrazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique combination of functional groups may make it useful in the development of new materials with specific electronic or mechanical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate: can be compared to other sulfonamide derivatives and tetrazole-containing compounds.

    Sulfonamide Derivatives: These compounds are widely used in medicinal chemistry for their antibacterial properties.

    Tetrazole-Containing Compounds: Tetrazoles are known for their stability and ability to participate in a variety of chemical reactions.

Properties

IUPAC Name

methyl 4-[[4-(5-carbamoyltetrazol-2-yl)phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O5S/c1-27-16(24)10-2-8-13(9-3-10)28(25,26)20-11-4-6-12(7-5-11)22-19-15(14(17)23)18-21-22/h2-9,20H,1H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFHSXLERCPHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.